molecular formula C13H21NO B11960783 1-Adamantan-1-YL-propan-1-one oxime CAS No. 78679-72-8

1-Adamantan-1-YL-propan-1-one oxime

Cat. No.: B11960783
CAS No.: 78679-72-8
M. Wt: 207.31 g/mol
InChI Key: LLFZJPRDIIBXIQ-WYMLVPIESA-N
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Mechanism of Action

The mechanism of action of 1-Adamantan-1-YL-propan-1-one oxime is not fully understood, but it is believed to interact with various molecular targets through its oxime group. This interaction can lead to the formation of stable complexes with proteins and enzymes, potentially inhibiting their activity . The compound’s rigid adamantane core also contributes to its stability and ability to penetrate biological membranes .

Biological Activity

1-Adamantan-1-YL-propan-1-one oxime, a derivative of adamantane, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique adamantane structure, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOC_9H_{13}NO with a molecular weight of approximately 155.21 g/mol. The compound features an oxime functional group, which is known to influence its reactivity and biological interactions.

PropertyValue
Molecular Formula C9H13NO
Molecular Weight 155.21 g/mol
CAS Number 78679-72-8
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL, indicating effective antibacterial activity . Additionally, it displayed antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Anti-inflammatory Properties

The anti-inflammatory potential of adamantane derivatives has been widely studied. In vitro assays revealed that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation . This property is particularly relevant in the context of chronic inflammatory diseases.

Hypoglycemic Effects

Preliminary studies suggest that compounds related to adamantane structures may exhibit hypoglycemic effects. While specific data on this compound is limited, related derivatives have shown promise in lowering blood glucose levels in diabetic models . This opens avenues for further research into its potential role in diabetes management.

Case Studies

A notable case study involved the synthesis and evaluation of various adamantane derivatives, including this compound. The study highlighted the compound's ability to inhibit bacterial growth effectively and suggested mechanisms involving disruption of bacterial cell membranes .

Another investigation focused on the anti-inflammatory effects observed in animal models treated with adamantane derivatives. The results indicated a significant reduction in inflammatory markers following administration of these compounds, including our compound of interest .

The biological activities of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • Antimicrobial Mechanism : The oxime group is believed to interfere with bacterial enzyme systems, disrupting metabolic processes essential for bacterial survival.
  • Anti-inflammatory Mechanism : It may modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to decreased production of inflammatory mediators.

Properties

CAS No.

78679-72-8

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(NE)-N-[1-(1-adamantyl)propylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12+

InChI Key

LLFZJPRDIIBXIQ-WYMLVPIESA-N

Isomeric SMILES

CC/C(=N\O)/C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CCC(=NO)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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